molecular formula C20H17ClN2OS B6038854 N-(4-chlorobenzyl)-N'-(4-phenoxyphenyl)thiourea

N-(4-chlorobenzyl)-N'-(4-phenoxyphenyl)thiourea

Cat. No.: B6038854
M. Wt: 368.9 g/mol
InChI Key: WIBSZKVBGFJFNB-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N’-(4-phenoxyphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a thiourea group bonded to a 4-chlorobenzyl and a 4-phenoxyphenyl group, which may impart unique chemical and biological properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(4-phenoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2OS/c21-16-8-6-15(7-9-16)14-22-20(25)23-17-10-12-19(13-11-17)24-18-4-2-1-3-5-18/h1-13H,14H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBSZKVBGFJFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N’-(4-phenoxyphenyl)thiourea typically involves the reaction of 4-chlorobenzyl isothiocyanate with 4-phenoxyaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

4-chlorobenzyl isothiocyanate+4-phenoxyanilineN-(4-chlorobenzyl)-N’-(4-phenoxyphenyl)thiourea\text{4-chlorobenzyl isothiocyanate} + \text{4-phenoxyaniline} \rightarrow \text{N-(4-chlorobenzyl)-N'-(4-phenoxyphenyl)thiourea} 4-chlorobenzyl isothiocyanate+4-phenoxyaniline→N-(4-chlorobenzyl)-N’-(4-phenoxyphenyl)thiourea

Industrial Production Methods

Industrial production methods for thioureas often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N’-(4-phenoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiourea group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N’-(4-phenoxyphenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N’-(4-methylphenyl)thiourea
  • N-(4-chlorobenzyl)-N’-(4-nitrophenyl)thiourea
  • N-(4-chlorobenzyl)-N’-(4-aminophenyl)thiourea

Uniqueness

N-(4-chlorobenzyl)-N’-(4-phenoxyphenyl)thiourea is unique due to the presence of both 4-chlorobenzyl and 4-phenoxyphenyl groups, which may impart distinct chemical and biological properties compared to other thioureas. These structural features can influence its reactivity, solubility, and interaction with biological targets.

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